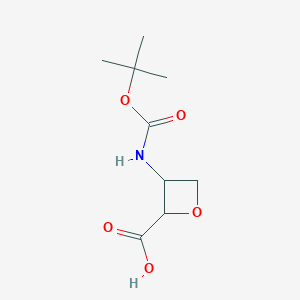
5-(Trifluoromethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)pyrazine-2-carboxamide: is a chemical compound with the following structural formula:
C7H3F3N2O
It belongs to the pyrazine family and features a trifluoromethyl group attached to the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(Trifluoromethyl)pyrazine-2-carboxamide. One common method involves the reaction of 2,3,5-trifluoropyrazine with an appropriate amine, followed by carboxylation. The reaction proceeds as follows:
Amination: 2,3,5-trifluoropyrazine reacts with an amine (e.g., piperazine or homopiperazine) to form the corresponding amide intermediate.
Carboxylation: The amide intermediate undergoes carboxylation using a suitable reagent (e.g., carbon dioxide) to yield this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:: 5-(Trifluoromethyl)pyrazine-2-carboxamide can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation/Reduction: Depending on reaction conditions, it may be oxidized or reduced.
Amide Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur.
Substitution: Ammonium hydroxide, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or alkaline conditions.
Major Products:: The major products depend on the specific reaction. For example:
Hydrolysis: The primary product would be the corresponding carboxylic acid and the amine.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)pyrazine-2-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anti-tubercular agent.
Crop Protection: Related compounds (e.g., pyraziflumid) exhibit high antifungal activity in plant protection.
Wirkmechanismus
The exact mechanism by which 5-(Trifluoromethyl)pyrazine-2-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways within cells.
Vergleich Mit ähnlichen Verbindungen
While unique, this compound shares similarities with other pyrazine derivatives. Further research can provide insights into its distinct features.
Eigenschaften
Molekularformel |
C6H4F3N3O |
|---|---|
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
5-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-3(1-12-4)5(10)13/h1-2H,(H2,10,13) |
InChI-Schlüssel |
MZFCJAAGSUBGGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


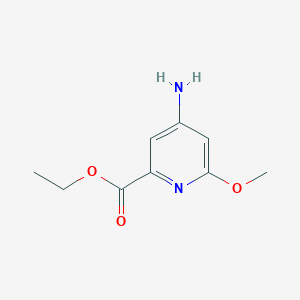



![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
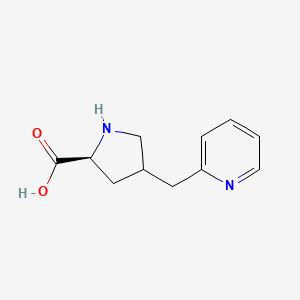

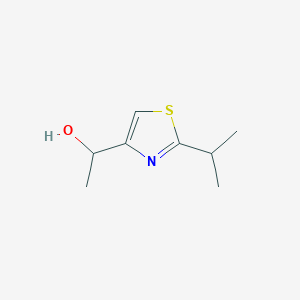

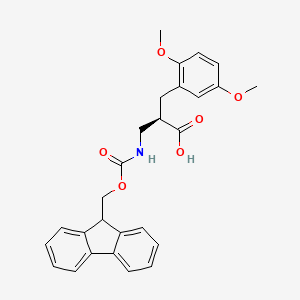
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)
